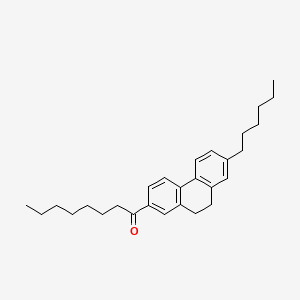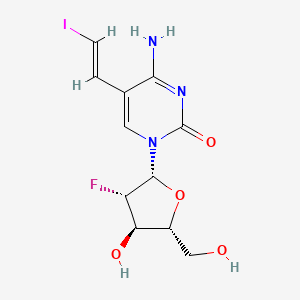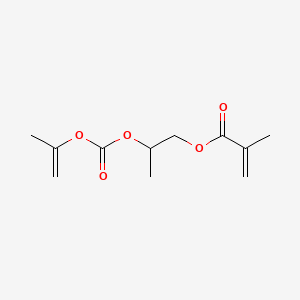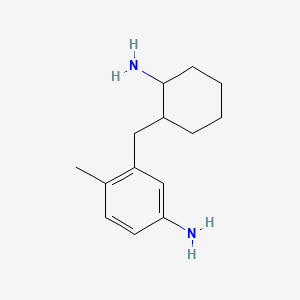
2,5,6-Triisopropyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Triisopropyl-m-cresol is an organic compound with the molecular formula C16H26O It is a derivative of m-cresol, where three hydrogen atoms on the benzene ring are replaced by isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,6-Triisopropyl-m-cresol can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The reaction mechanism involves the nucleophilic substitution of hydrogen atoms on the benzene ring by isopropyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Triisopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,5,6-Triisopropyl-m-cresol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: It is investigated for potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5,6-Triisopropyl-m-cresol involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets bacterial cell membranes, making it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-Cresol: The parent compound with a single methyl group on the benzene ring.
2,3,6-Trimethylphenol: A similar compound with three methyl groups instead of isopropyl groups.
2,4,6-Triisopropylphenol: Another isomer with isopropyl groups at different positions.
Uniqueness
2,5,6-Triisopropyl-m-cresol is unique due to the specific positioning of the isopropyl groups, which imparts distinct chemical and physical properties. Its higher steric hindrance compared to other cresol derivatives makes it less reactive in certain substitution reactions, providing selectivity in synthetic applications.
Propriétés
Numéro CAS |
94022-22-7 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
3-methyl-2,5,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3 |
Clé InChI |
OHWKAUYBGVQXAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



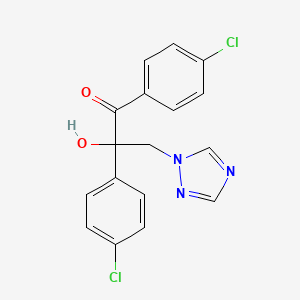
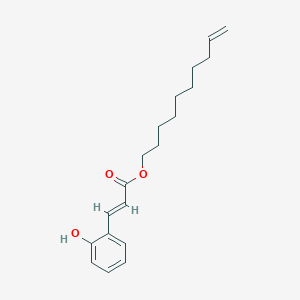
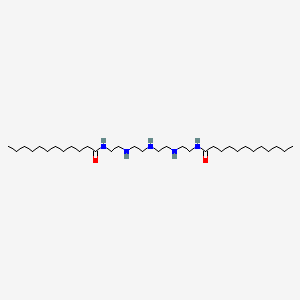

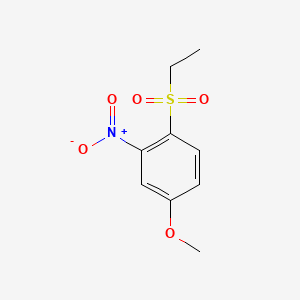

![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
